molecular formula C17H18F3NO3S B2503897 N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1105221-84-8

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2503897
CAS RN: 1105221-84-8
M. Wt: 373.39
InChI Key: OHOVBZHBXIDTTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the structure-activity relationship (SAR) and biochemical characterization, leading to compounds with high-affinity inhibition . Similarly, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, showing significant anticancer activity . Other research includes the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties , the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for the conversion of thioglycosides to glycosyl triflates , and the creation of novel benzenesulfonamide derivatives through various chemical reactions .

Molecular Structure Analysis

The molecular structure and properties of benzenesulfonamide derivatives have been extensively studied using various spectroscopic methods and theoretical calculations. For example, Density Functional Theory (DFT) and Hartree-Fock (HF) calculations were used to examine the optimized molecular structure and harmonic vibrational frequencies of certain benzenesulfonamide derivatives . X-ray diffraction analysis was employed to characterize the structure of a new bicyclic sulfonamide derivative .

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo a variety of chemical reactions. The azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides led to the formation of 2-bromophenylglyoxal 2-arylhydrazones, which reacted with nucleophiles displacing the bromide . The reactivity of N-(4-acetylphenyl)benzene sulphonamide derivatives with different nucleophiles was studied, leading to the synthesis of novel sulfonamide derivatives . Additionally, the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide involved a Wagner–Meerwein rearrangement stage .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of a naphthyl moiety significantly contributed to the anticancer activity of certain derivatives . The metabolic stability of these compounds was also assessed, with specific moieties increasing stability . The synthesized compounds were characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry, to elucidate their structures . The antibacterial activity of some derivatives was determined by their minimum inhibitory concentration (MIC) values .

properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c1-12-8-13(2)10-15(9-12)24-7-6-21-25(22,23)16-5-3-4-14(11-16)17(18,19)20/h3-5,8-11,21H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOVBZHBXIDTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide

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